molecular formula C9H15N3O5 B2617882 4-(Azetidin-3-yl)piperazin-2-one oxalate CAS No. 2034470-21-6

4-(Azetidin-3-yl)piperazin-2-one oxalate

Cat. No.: B2617882
CAS No.: 2034470-21-6
M. Wt: 245.235
InChI Key: PIFRVKAWTNCRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yl)piperazin-2-one oxalate is a chemical compound that features both azetidine and piperazine moieties. Azetidine is a four-membered nitrogen-containing ring, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two structures in a single molecule makes this compound an interesting compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)piperazin-2-one oxalate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach includes the intramolecular imination of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-one, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)piperazin-2-one oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Azetidin-3-yl)piperazin-2-one oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)piperazin-2-one oxalate involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, while the azetidine ring can provide additional binding sites. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-3-yl)piperazin-2-one oxalate is unique due to the combination of azetidine and piperazine rings in a single molecule. This dual structure provides a versatile platform for various chemical modifications and biological interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(azetidin-3-yl)piperazin-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.C2H2O4/c11-7-5-10(2-1-9-7)6-3-8-4-6;3-1(4)2(5)6/h6,8H,1-5H2,(H,9,11);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFRVKAWTNCRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.